molecular formula C8H11N3O2 B14364060 4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one CAS No. 91097-21-1

4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one

Cat. No.: B14364060
CAS No.: 91097-21-1
M. Wt: 181.19 g/mol
InChI Key: HJUCNQXPYZYPSY-UHFFFAOYSA-N
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Description

4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one is a compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of an amino group at the 4th position and an ethenyloxyethyl group at the 1st position of the pyrimidinone ring. It is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and vitamins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 4-amino-2-chloropyrimidine with 2-(ethenyloxy)ethanol under basic conditions. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ethenyloxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyloxyethyl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cytosine: A pyrimidine base found in DNA and RNA.

    Thymine: Another pyrimidine base found in DNA.

    Uracil: A pyrimidine base found in RNA.

Uniqueness

4-Amino-1-[2-(ethenyloxy)ethyl]pyrimidin-2(1H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties. Unlike cytosine, thymine, and uracil, this compound has an ethenyloxyethyl group, which can enhance its solubility and reactivity, making it valuable for various applications in research and industry.

Properties

91097-21-1

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

4-amino-1-(2-ethenoxyethyl)pyrimidin-2-one

InChI

InChI=1S/C8H11N3O2/c1-2-13-6-5-11-4-3-7(9)10-8(11)12/h2-4H,1,5-6H2,(H2,9,10,12)

InChI Key

HJUCNQXPYZYPSY-UHFFFAOYSA-N

Canonical SMILES

C=COCCN1C=CC(=NC1=O)N

Origin of Product

United States

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